N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide: is a complex organic compound characterized by its unique structural features This compound contains a benzodioxole ring, a methoxyphenyl group, and an epoxyisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.
Introduction of the Methoxyphenyl Group: This step involves the coupling of the benzodioxole intermediate with a methoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Construction of the Epoxyisoindole Core: This is typically achieved through a series of cyclization and oxidation reactions, starting from a suitable precursor such as a phthalimide derivative.
Final Assembly: The final step involves the coupling of the epoxyisoindole intermediate with the benzodioxole-methoxyphenyl intermediate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Cyclization: Intramolecular cyclization reactions can lead to the formation of new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.
Cyclization: Cyclization reactions often require acidic or basic conditions, along with suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.
Interaction with Receptors: The compound may bind to cellular receptors, triggering signaling pathways that lead to various biological effects.
Modulation of Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can be compared with other similar compounds, such as:
N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propanamide: This compound shares the benzodioxole and methoxyphenyl groups but lacks the epoxyisoindole core.
N-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)sulfonylpiperazine-1-carbothioamide: This compound contains a sulfonylpiperazine moiety instead of the epoxyisoindole core.
N-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: This compound features a pyrazolo[1,5-a]pyrimidine ring system.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20N2O6 |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
(1R,5R,7S)-N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
InChI |
InChI=1S/C23H20N2O6/c1-28-15-5-3-14(4-6-15)25-11-23-9-8-17(31-23)19(20(23)22(25)27)21(26)24-13-2-7-16-18(10-13)30-12-29-16/h2-10,17,19-20H,11-12H2,1H3,(H,24,26)/t17-,19?,20-,23-/m0/s1 |
InChI Key |
OASCBZDYKZJRRF-CTLPNWKNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C[C@]34C=C[C@H](O3)C([C@H]4C2=O)C(=O)NC5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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